molecular formula C8H10N2O B13030286 (E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime

(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime

Cat. No.: B13030286
M. Wt: 150.18 g/mol
InChI Key: FAHSVTOYKYKBMR-CSKARUKUSA-N
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Description

(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyrrole ring system with an oxime functional group. The presence of the oxime group imparts specific chemical reactivity, making it an interesting subject for study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-cyclopentenopyridine analogues with suitable reagents to form the desired compound. For instance, direct oxidation using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported to yield high purity and excellent chemoselectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides or other derivatives.

    Reduction: Reduction of the oxime group can yield amines or hydroxylamines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxime group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which (E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime exerts its effects is primarily through its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-5-Methyl-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-oneoxime is unique due to the presence of the oxime group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

(NE)-N-(5-methyl-5,6-dihydro-1H-cyclopenta[b]pyrrol-4-ylidene)hydroxylamine

InChI

InChI=1S/C8H10N2O/c1-5-4-7-6(2-3-9-7)8(5)10-11/h2-3,5,9,11H,4H2,1H3/b10-8+

InChI Key

FAHSVTOYKYKBMR-CSKARUKUSA-N

Isomeric SMILES

CC\1CC2=C(/C1=N/O)C=CN2

Canonical SMILES

CC1CC2=C(C1=NO)C=CN2

Origin of Product

United States

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